N,N,5-Trichlorothiophene-2-sulfonamide
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Overview
Description
N,N,5-Trichlorothiophene-2-sulfonamide is a chemical compound belonging to the class of aromatic sulfonamides It features a thiophene ring substituted with chlorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonamide formation. One common method includes the reaction of thiophene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at specific positions on the ring. Subsequently, the chlorinated thiophene undergoes sulfonamide formation through the reaction with sulfonamide reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N,5-Trichlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N,N,5-Trichlorothiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,5-Trichlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms on the thiophene ring may enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-2-sulfonamide
- N,N-Dichlorothiophene-2-sulfonamide
- N,N,3-Trichlorothiophene-2-sulfonamide
Uniqueness
N,N,5-Trichlorothiophene-2-sulfonamide is unique due to the specific positioning of chlorine atoms and the sulfonamide group on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
847754-94-3 |
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Molecular Formula |
C4H2Cl3NO2S2 |
Molecular Weight |
266.6 g/mol |
IUPAC Name |
N,N,5-trichlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C4H2Cl3NO2S2/c5-3-1-2-4(11-3)12(9,10)8(6)7/h1-2H |
InChI Key |
IGPPYLOLVMCFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)N(Cl)Cl |
Origin of Product |
United States |
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